![molecular formula C11H15BrFN B3026575 4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene CAS No. 1019480-47-7](/img/structure/B3026575.png)
4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene
Overview
Description
The compound 4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene is a substituted benzene derivative that contains bromine, fluorine, and an isobutylaminomethyl group. This structure suggests potential reactivity typical of halogenated aromatics, such as participation in nucleophilic aromatic substitution reactions and utility in the formation of carbon-nitrogen bonds. The presence of both electron-withdrawing (bromo and fluoro) groups and electron-donating (isobutylaminomethyl) substituents can influence its chemical behavior and electronic properties.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves multi-step reactions, including halogenation, nitration, reduction, and functional group transformations. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene, a related compound, was achieved through a sequence of nitration, reduction, diazotization, and bromination starting from p-xylene . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines, which shares the bromo-substituted aromatic motif, was accomplished using a rhodium-catalyzed reaction involving a benzyl bromide and an α-imino carbene . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromo- and bromomethyl-substituted benzenes has been studied using X-ray crystallography, revealing various interactions such as C–H···Br, C–Br···Br, and C–Br···π . These interactions can influence the packing and stability of the crystal structure. The dihedral angles between the benzene rings and substituent groups, as seen in a structurally similar compound , can also affect the overall molecular conformation and reactivity of this compound.
Chemical Reactions Analysis
Halogenated benzenes are known to undergo nucleophilic aromatic substitution reactions, which can be used to introduce various functional groups into the aromatic ring. For example, the preparation of 1-bromo-4-[18F]fluorobenzene involved nucleophilic aromatic substitution reactions . The presence of a bromine atom in the para position relative to a fluorine atom can facilitate such reactions due to the bromine's ability to act as a good leaving group. The isobutylaminomethyl group could also participate in reactions due to its potential nucleophilicity.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the substituents. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provided insights into the vibrational frequencies and molecular geometry, which are calculated using density functional theory (DFT) methods . These methods could be applied to this compound to predict its vibrational spectra and understand its electronic properties, such as HOMO and LUMO energies, which indicate the molecule's reactivity and stability. The thermodynamic properties, including heat capacities, entropies, and enthalpy changes, can also be calculated to understand the compound's behavior at different temperatures .
Scientific Research Applications
Synthesis and Radiopharmaceutical Applications
The compound 4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene, although not directly mentioned, could be related to the research on the synthesis of complex fluorinated molecules for applications in radiopharmaceuticals. For instance, the study by Ermert et al. (2004) explores various pathways for synthesizing no-carrier-added 1-bromo-4-[18F]fluorobenzene, a key synthon for 18F-arylation reactions, crucial in the development of PET (Positron Emission Tomography) radiotracers. This research indicates the potential for using complex bromo-fluorobenzene derivatives in medical imaging and diagnostic applications (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).
Electrolyte Additives in Lithium-Ion Batteries
Another application is found in the development of novel bi-functional electrolyte additives for lithium-ion batteries, as researched by Zhang Qian-y (2014). The study examines 4-bromo-2-fluoromethoxybenzene (BFMB), which, like this compound, is a bromo-fluorobenzene derivative. BFMB was shown to enhance the thermal stability and safety of lithium-ion batteries by forming a protective polymer film on the electrode surface, indicating the utility of such compounds in improving battery performance and safety (Zhang Qian-y, 2014).
Chemical Synthesis and Material Science
Further, research into the chemical synthesis of fluorobenzene derivatives reveals their potential as intermediates in creating complex organic molecules. For example, the work by Yan-min (2007) on the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene demonstrates the versatility of such compounds in organic synthesis, potentially applicable in the creation of materials with specific electronic or optical properties (Yan-min, 2007).
Advanced Material Applications
Compounds similar to this compound may also find applications in advanced materials, as illustrated by the study on photofragment translational spectroscopy of bromo-fluorobenzene derivatives. This research, by Xi-Bin Gu et al. (2001), provides insights into the molecular dynamics of such compounds under UV irradiation, which could be relevant in designing materials with specific photophysical properties (Gu, Wang, Huang, Han, He, & Lou, 2001).
properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-5-10(12)3-4-11(9)13/h3-5,8,14H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQYRDMFVDJZPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC(=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651441 | |
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1019480-47-7 | |
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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